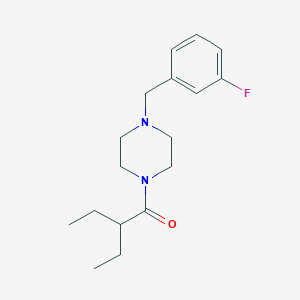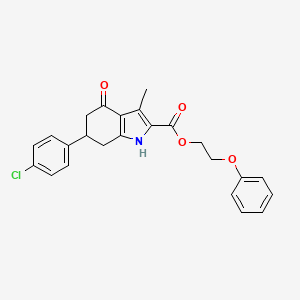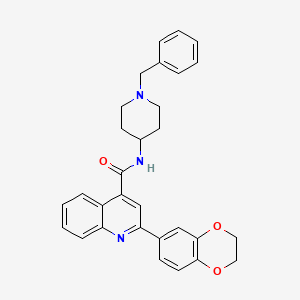
1-(2-ethylbutanoyl)-4-(3-fluorobenzyl)piperazine
描述
1-(2-ethylbutanoyl)-4-(3-fluorobenzyl)piperazine, also known as EFDP, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. EFDP belongs to the class of piperazine derivatives and has been found to exhibit promising pharmacological properties.
作用机制
The exact mechanism of action of 1-(2-ethylbutanoyl)-4-(3-fluorobenzyl)piperazine is not yet fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as dopamine, serotonin, and norepinephrine. 1-(2-ethylbutanoyl)-4-(3-fluorobenzyl)piperazine has also been found to have an effect on the activity of ion channels, including voltage-gated sodium and calcium channels.
Biochemical and Physiological Effects:
1-(2-ethylbutanoyl)-4-(3-fluorobenzyl)piperazine has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of cyclooxygenase-2 (COX-2) and reducing the production of prostaglandins. 1-(2-ethylbutanoyl)-4-(3-fluorobenzyl)piperazine has also been found to have an analgesic effect by inhibiting the activity of voltage-gated sodium channels. In addition, 1-(2-ethylbutanoyl)-4-(3-fluorobenzyl)piperazine has been shown to have an anticonvulsant effect by modulating the activity of GABA receptors.
实验室实验的优点和局限性
1-(2-ethylbutanoyl)-4-(3-fluorobenzyl)piperazine has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. 1-(2-ethylbutanoyl)-4-(3-fluorobenzyl)piperazine has also been found to have low toxicity, making it safe for use in animal studies. However, 1-(2-ethylbutanoyl)-4-(3-fluorobenzyl)piperazine has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. 1-(2-ethylbutanoyl)-4-(3-fluorobenzyl)piperazine also has a short half-life, which can limit its effectiveness in some experiments.
未来方向
1-(2-ethylbutanoyl)-4-(3-fluorobenzyl)piperazine has several potential future directions for scientific research. It has been found to have promising therapeutic applications for the treatment of cognitive disorders, inflammation, and pain. Further research is needed to fully understand the mechanism of action of 1-(2-ethylbutanoyl)-4-(3-fluorobenzyl)piperazine and to identify its potential therapeutic targets. In addition, future studies could focus on optimizing the synthesis and purification of 1-(2-ethylbutanoyl)-4-(3-fluorobenzyl)piperazine to improve its effectiveness in lab experiments. Finally, 1-(2-ethylbutanoyl)-4-(3-fluorobenzyl)piperazine could be used as a starting point for the development of new piperazine derivatives with improved pharmacological properties.
科学研究应用
1-(2-ethylbutanoyl)-4-(3-fluorobenzyl)piperazine has been the subject of several scientific studies due to its potential therapeutic applications. It has been found to exhibit significant anti-inflammatory, analgesic, and anticonvulsant properties. 1-(2-ethylbutanoyl)-4-(3-fluorobenzyl)piperazine has also been shown to have a positive effect on memory and learning, making it a potential candidate for the treatment of cognitive disorders.
属性
IUPAC Name |
2-ethyl-1-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]butan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25FN2O/c1-3-15(4-2)17(21)20-10-8-19(9-11-20)13-14-6-5-7-16(18)12-14/h5-7,12,15H,3-4,8-11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVMNUZQTEZAVSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)N1CCN(CC1)CC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4722720.png)
![4-[4-(allyloxy)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4722722.png)
![methyl 2-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}benzoate](/img/structure/B4722726.png)
![3,5-dimethyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-isoxazolecarboxamide](/img/structure/B4722731.png)
![3,4,5-trimethoxy-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4722737.png)


![N-bicyclo[2.2.1]hept-2-yl-4-[ethyl(methylsulfonyl)amino]benzamide](/img/structure/B4722761.png)

![2-{[2-(4-bromophenyl)-4-quinazolinyl]amino}ethanol](/img/structure/B4722772.png)

![N-(5-{2-[(4-chlorobenzyl)thio]phenyl}-1,3,4-thiadiazol-2-yl)-N'-(2-methoxyphenyl)urea](/img/structure/B4722789.png)
![ethyl 4-benzyl-1-{[1-(3-pyridinyl)-1H-pyrrol-2-yl]methyl}-4-piperidinecarboxylate](/img/structure/B4722808.png)
![5-[(2-chlorophenoxy)methyl]-N-{1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}-2-furamide](/img/structure/B4722825.png)